molecular formula C53H74BrN9O9S B11933968 Tbk1 protac 1

Tbk1 protac 1

Cat. No.: B11933968
M. Wt: 1093.2 g/mol
InChI Key: QMGHHBHPDDAGGO-MJMCVWLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Targeted Protein Degradation Modalities

The concept of harnessing cellular machinery for therapeutic benefit has led to the development of sophisticated molecules capable of selectively marking proteins for destruction. This approach represents a paradigm shift from conventional small-molecule inhibitors.

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to selectively remove specific unwanted proteins from the cell. wikipedia.org Their structure consists of two distinct ligands connected by a chemical linker. wikipedia.orgnih.gov One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. wikipedia.orgnih.gov

The fundamental mechanism of a PROTAC involves "hijacking" the cell's native ubiquitin-proteasome system (UPS). wikipedia.orgnih.gov By simultaneously binding to the POI and an E3 ligase, the PROTAC induces their proximity, forming a ternary complex. researchgate.netportlandpress.com This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. wikipedia.orgnih.gov The target protein is tagged with a polyubiquitin (B1169507) chain, which serves as a molecular signal for recognition and subsequent degradation by the 26S proteasome. wikipedia.orgresearchgate.net

A key feature of PROTACs is their catalytic mode of action. wikipedia.orgnih.gov After the ubiquitinated POI is directed to the proteasome for degradation, the PROTAC molecule is released and can engage another target protein and E3 ligase, initiating a new degradation cycle. researchgate.netacs.org This event-driven mechanism means that a single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.govmdpi.com

Targeting kinases with degradation technology offers several distinct advantages over traditional enzymatic inhibition. nih.govnih.gov

FeatureDegradation (PROTACs)Inhibition (Traditional Inhibitors)
Mechanism Event-driven, catalytic removal of the entire protein. nih.govmdpi.comOccupancy-driven, requires sustained binding to the active site. nih.gov
Efficacy Can be effective at lower concentrations due to catalytic nature. wikipedia.orgnih.govRequires concentrations sufficient to maintain high receptor occupancy. nih.gov
Selectivity Can achieve higher selectivity through the specific interactions required for ternary complex formation. nih.govnih.govSelectivity depends solely on the inhibitor's affinity for the target's active site versus off-targets.
Resistance Can overcome resistance caused by mutations in the kinase domain that prevent inhibitor binding. acs.orgProne to resistance from mutations that alter the drug-binding site. acs.org
Target Scope Can target non-enzymatic functions of kinases (e.g., scaffolding) by removing the entire protein. nih.govnih.govTypically only blocks the catalytic function of the kinase. nih.gov
Durability Leads to a more durable and sustained downstream signaling response. nih.govnih.govmanchester.ac.ukEffect is reversible and dependent on continuous drug exposure. nih.gov
"Undruggable" Targets Can target proteins lacking well-defined active sites, expanding the druggable proteome. wikipedia.orgmdpi.comLimited to proteins with functional sites that can be bound and inhibited. mdpi.com

These advantages have made PROTAC-mediated degradation a compelling strategy for kinases like TBK1, where simply inhibiting the kinase domain may not address its full range of biological activities. nih.govnih.gov The development of a selective degrader for TBK1, such as TBK1 PROTAC 1 (also known as compound 3i), which has a DC50 of 12 nM, showcases the application of this technology to a specific and critical cellular target. probechem.combio-techne.comacs.org

TANK-binding Kinase 1 (TBK1): A Pivotal Serine/Threonine Kinase

TANK-binding kinase 1 (TBK1) is a serine/threonine protein kinase that belongs to the non-canonical IκB kinase (IKK) family. wikipedia.orgresearchgate.netnih.gov It is a crucial signaling molecule that integrates signals from various cellular pathways to regulate a wide array of physiological processes, most notably the innate immune response. wikipedia.orgnih.gov

The human TBK1 protein is composed of 729 amino acids and has a molecular weight of approximately 84 kDa. researchgate.net Its structure is characterized by several distinct functional domains. researchgate.netnih.gov

DomainResidue Range (Approx.)Function
Kinase Domain (KD) 1-307Contains the active site responsible for phosphorylating substrate proteins. researchgate.netnih.gov It binds to ATP and is essential for the kinase's catalytic activity. researchgate.net
Ubiquitin-like Domain (ULD) 308-384Shares structural similarity with ubiquitin and is involved in regulating kinase activity and mediating protein-protein interactions within signaling pathways. researchgate.netnih.govnih.gov
Scaffold and Dimerization Domain (SDD) / Coiled-Coil Domains (CCD1/2) 407-713This region, also described as two coiled-coil domains (CCD1 and CCD2), facilitates the homodimerization of TBK1, which is a prerequisite for its activation. wikipedia.orgresearchgate.netnih.gov It also provides a surface for binding to adaptor proteins. wikipedia.org

The activation of TBK1's kinase activity requires the formation of a homodimer, mediated by the SDD, and subsequent autophosphorylation on serine 172 within the kinase domain. wikipedia.orgnih.govnih.gov The specific arrangement of these domains distinguishes TBK1 from other IKK family members and contributes to its unique substrate specificity. nih.gov

While TBK1 is involved in regulating cell proliferation, apoptosis, and autophagy, its most well-characterized role is in coordinating the body's first line of defense against pathogens. wikipedia.orgnih.gov

TBK1 is a central kinase in the signaling pathways that lead to the production of type I interferons (IFN-I), which are critical cytokines for establishing an antiviral state in cells. nih.govnih.gov It acts as a convergence point for signals originating from various pattern recognition receptors (PRRs) that detect pathogen-associated molecular patterns (PAMPs), such as viral DNA or RNA. frontiersin.orgfrontiersin.org

Upon detection of a viral component, upstream signaling cascades are initiated. frontiersin.org For instance, cytosolic DNA sensors like cGAS activate the adaptor protein STING, while RNA helicases like RIG-I signal through the adaptor MAVS. nih.govfrontiersin.org These pathways converge on TBK1, leading to its activation. wikipedia.orgfrontiersin.org Activated TBK1 then phosphorylates key transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Interferon Regulatory Factor 7 (IRF7). nih.govresearchgate.net This phosphorylation event causes IRF3/7 to dimerize and translocate to the nucleus, where it drives the expression of the IFN-β gene and other IFN-stimulated genes (ISGs). wikipedia.orgnih.gov This robust production of type I interferons is essential for alerting the immune system and protecting neighboring cells from viral infection. nih.gov TBK1's activity must be tightly regulated, as insufficient control can lead to autoimmune diseases or a failure to effectively clear infections. wikipedia.orgnih.gov

Physiological Roles of TBK1 in Cellular Homeostasis

Regulation of Autophagy and Cellular Metabolism

TBK1 is a multifunctional kinase that plays a significant role in orchestrating autophagy and cellular metabolism. nih.gov Autophagy is a fundamental cellular process for degrading and recycling cellular components, and TBK1 is involved in its selective forms, such as mitophagy (degradation of mitochondria) and xenophagy (degradation of intracellular pathogens). nih.govfrontiersin.org TBK1 contributes to autophagy by phosphorylating several key autophagy-related proteins. mdpi.comfrontiersin.org It can phosphorylate autophagy receptors and adaptors, such as OPTN and p62/SQSTM1, which enhances their ability to recognize and target ubiquitinated cargo to the developing autophagosome for degradation. mdpi.comfrontiersin.orgnih.gov Furthermore, TBK1 can directly phosphorylate core autophagy components like LC3 and GABARAP, preventing their premature removal from the autophagosomal membrane. frontiersin.org

The influence of TBK1 on cellular metabolism is complex and context-dependent. It can directly activate the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cell growth and metabolism, in response to growth factors and certain immune signals. embopress.org TBK1 can phosphorylate the mTOR protein itself to boost its catalytic activity. embopress.org Conversely, in other contexts, such as in response to chronic innate immune activation, TBK1 can suppress mTORC1 activity, leading to dysregulated cellular metabolism, including reduced mitochondrial respiration and increased glycolysis. pnas.org This dual role highlights TBK1 as a critical integrator of inflammatory and metabolic signals. nih.govpnas.org

Influence on Cell Proliferation and Survival Pathways

TBK1 is a key mediator of cellular survival and proliferation. nih.gov It exerts its influence by activating several well-established pro-survival signaling pathways, including the AKT-mTOR, STAT3, and NF-κB pathways. nih.govamerigoscientific.com Aberrant activation of TBK1 has been shown to promote the proliferation and survival of malignant cells in many types of cancer. nih.govdoaj.org For instance, in bladder cancer, elevated TBK1 expression promotes cell proliferation and migration through the Akt signaling pathway. jcancer.org In cancers driven by KRAS mutations, TBK1 is often essential for the survival of the cancer cells. researchgate.netmdpi.comscispace.com It can promote survival signaling through an NF-κB pathway involving the transcription factor c-Rel and the anti-apoptotic protein BCL-XL. mdpi.com TBK1 can also directly phosphorylate and activate AKT, a central kinase in a pathway that supports cell survival and oncogenic transformation. jcancer.org

Key Signaling Pathways Regulated by TBK1

Signaling PathwayKey Downstream EffectorsAssociated Cellular OutcomeSource
Innate Immunity / Type I InterferonIRF3, IRF7Production of Type I Interferons (IFN-α/β), antiviral defense, anti-tumor immunity nih.govfrontiersin.orgdoaj.org
NF-κB Signalingc-Rel, IKKεInflammation, cell survival, proliferation, immune response nih.govdoaj.orgamerigoscientific.com
AKT/mTORC1 SignalingAKT, mTOR, S6K1, 4EBP1Cell growth, proliferation, survival, metabolism nih.govembopress.orgnews-medical.net
Autophagyp62, OPTN, LC3Clearance of damaged organelles and pathogens, cellular homeostasis nih.govmdpi.comfrontiersin.org

Pathological Dysregulation of TBK1 Activity

Association with Oncogenesis and Tumor Progression

The aberrant activation of TBK1 is frequently implicated in the development and progression of various cancers. nih.govdoaj.orgnih.gov While not typically mutated in human cancers, TBK1 activity is often elevated in leukemia and solid tumors, particularly those with activating KRAS mutations, such as in lung, pancreatic, and colorectal cancers. nih.govresearchgate.netaacrjournals.org In these contexts, TBK1 acts as a crucial survival factor for cancer cells. mdpi.comnews-medical.net Studies have shown that knocking out TBK1 in mouse models of KRAS-driven lung cancer significantly reduces tumor number and size. news-medical.net TBK1 promotes tumorigenesis by activating pro-growth pathways like mTORC1 and by suppressing programmed cell death. amerigoscientific.comnews-medical.net

Furthermore, TBK1 plays a paradoxical role in the tumor microenvironment. doaj.orgnih.gov While its activation can initiate an anti-tumor immune response through the production of Type I interferons, it can also promote immunosuppression. doaj.orgnews-medical.net Research indicates that TBK1 activity in cancer cells can lead to an increase in the expression of PD-L1, a protein that helps tumors evade the immune system by deactivating T cells. news-medical.netnih.gov This dual function makes TBK1 a complex but compelling target for cancer therapy. nih.govdoaj.org

Involvement in Autoimmune and Inflammatory Disorders

Due to its central role in regulating the immune system, the dysregulation of TBK1 activity is closely linked to several autoimmune and inflammatory diseases. nih.govmdpi.com TBK1 is a primary kinase responsible for inducing type I interferons, which are potent inflammatory cytokines. frontiersin.org While essential for fighting infections, excessive or chronic production of type I interferons can drive autoimmune pathologies like systemic lupus erythematosus (SLE) and other conditions known as interferonopathies. nih.govfrontiersin.orgpnas.org Genetic mutations that lead to the aberrant activation of TBK1 and subsequent overproduction of interferons can contribute to lupus. frontiersin.org Therefore, the pharmacological inhibition of TBK1 has shown promise in animal models of autoimmune diseases. nih.govfrontiersin.org TBK1 acts as a critical bridge linking inflammation to immunity and metabolism, and its dysregulation is a key factor in the pathogenesis of numerous immune-mediated inflammatory diseases. mdpi.comresearchgate.net

Link to Neurodegenerative Conditions

A growing body of evidence has connected TBK1 to the pathogenesis of certain neurodegenerative diseases. nih.gov Most notably, loss-of-function mutations in the TBK1 gene are recognized as a cause of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). nih.govwikipedia.org While the complete loss of TBK1 function alone does not appear to cause neurodegeneration in mouse models, it significantly impacts the onset and progression of the disease in the context of other ALS-causing mutations, such as in the SOD1 gene. jax.orgjohnshopkins.eduucsf.edu The loss of TBK1 kinase activity in motor neurons has been shown to impair autophagy and increase the aggregation of toxic proteins. jax.org

Beyond ALS, TBK1 has also been implicated in other neurodegenerative conditions like Alzheimer's disease. nih.gov Research has identified TBK1 as an interacting partner of the tau protein, which forms the neurofibrillary tangles characteristic of Alzheimer's. nih.gov Increased TBK1 activation may promote the hyperphosphorylation of tau, enhancing its toxicity and contributing to neuronal loss. nih.gov

Properties

Molecular Formula

C53H74BrN9O9S

Molecular Weight

1093.2 g/mol

IUPAC Name

(2R,4S)-1-[(2R)-2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C53H74BrN9O9S/c1-36-46(73-35-58-36)38-16-14-37(15-17-38)31-56-49(66)44-30-41(64)33-63(44)51(68)47(53(2,3)4)60-45(65)34-71-28-10-26-69-24-6-7-25-70-27-11-29-72-42-20-18-40(19-21-42)59-52-57-32-43(54)48(61-52)55-22-9-23-62(5)50(67)39-12-8-13-39/h14-21,32,35,39,41,44,47,64H,6-13,22-31,33-34H2,1-5H3,(H,56,66)(H,60,65)(H2,55,57,59,61)/t41-,44+,47-/m0/s1

InChI Key

QMGHHBHPDDAGGO-MJMCVWLSSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O

Origin of Product

United States

Design and Preclinical Development of Tbk1 Protac 1

Conceptualization of Tbk1 protac 1 Architecture

The conceptualization of this compound's architecture is guided by understanding the specific interactions required for effective target protein degradation. This involves selecting appropriate ligands for both TBK1 and the E3 ligase, as well as optimizing the linker that bridges them.

Ligand Selection for TBK1 Recruitment

The initial step in designing a TBK1 PROTAC involves identifying a small molecule ligand that exhibits high affinity and selectivity for TBK1. This ligand, often referred to as the "warhead," serves as the anchor to the target protein. Research has identified various chemotypes capable of binding TBK1, with aminopyridine derivatives being a notable example, demonstrating potent inhibition of TBK1 google.comresearchgate.net. The selection of a TBK1-binding ligand is critical, as its structure and binding characteristics directly influence the PROTAC's ability to engage the target protein nih.govnih.gov.

Selection of E3 Ubiquitin Ligase Recruiting Moiety (VHL-based)

To facilitate the degradation of TBK1, the PROTAC must recruit an E3 ubiquitin ligase. The Von Hippel-Lindau (VHL) tumor suppressor protein is a widely utilized E3 ligase in PROTAC design due to its well-characterized binding pocket and the availability of potent small-molecule ligands nih.govnih.govnih.gov. Ligands derived from hypoxia-inducible factor 1α (HIF1-α) that bind to VHL, such as hydroxyproline (B1673980) derivatives, are commonly employed to recruit the VHL E3 ligase complex nih.govnih.govnih.gov. The selection of a VHL-based ligand is crucial for establishing the ternary complex necessary for ubiquitination nih.gov.

Linker Design and Optimization Strategies

The linker plays a pivotal role in PROTAC function, connecting the POI ligand and the E3 ligase ligand. Its length, composition, flexibility, and attachment points significantly influence the PROTAC's ability to form a stable ternary complex, thereby impacting degradation potency and selectivity explorationpub.comwindows.netresearchgate.net.

The length of the linker is a critical parameter that dictates the spatial arrangement of the POI and E3 ligase within the ternary complex. Studies on TBK1 PROTACs have revealed that linkers shorter than 12 atoms generally exhibit no appreciable degradation activity. In contrast, longer linkers, often composed of alkyl and ether chains, have demonstrated robust degradation potential explorationpub.comarxiv.orgnih.govfrontiersin.org. For instance, TBK1 PROTACs with linkers ranging from 12 to 29 atoms have shown sub-micromolar degradation potency, with optimal activity observed for linkers around 21 atoms nih.gov. While longer linkers can sometimes increase the risk of reduced cell penetration due to higher polar surface area, they are generally well-tolerated and effective in promoting degradation arxiv.org. The precise linker length is essential to avoid steric clashes that prevent simultaneous binding of both ligands to their respective proteins, and to ensure the proteins are brought into close enough proximity for ubiquitination explorationpub.comwindows.net.

Structure-Activity Relationship (SAR) Studies for this compound

Structure-Activity Relationship (SAR) studies are fundamental to optimizing PROTAC molecules like this compound. These studies involve systematically modifying different parts of the PROTAC structure—the TBK1 ligand, the linker, and the VHL ligand—and evaluating the impact of these changes on TBK1 degradation potency and selectivity.

Research on TBK1 PROTACs has demonstrated that variations in the TBK1 ligand, such as substituents on the pyrimidine (B1678525) ring, can correlate with degradation potency. For instance, the introduction of a bromine atom at the 5-position of the pyrimidine in the TBK1 binder led to improved affinity and lower DC50 values for degradation nih.gov. These studies aim to identify specific structural features that enhance target binding, improve ternary complex formation, and ultimately lead to more potent and selective protein degradation. The optimization process often involves exploring different linker lengths and attachment points to fine-tune the PROTAC's performance nih.govexplorationpub.comnih.gov.

Table 1: Representative TBK1 PROTAC Linker Length and Degradation Activity

Linker Length (atoms)TBK1 Degradation Activity (DC50)Maximum Degradation Efficacy (Dmax)Citation
< 12No appreciable activityN/A explorationpub.comarxiv.orgnih.govfrontiersin.org
12-21Sub-micromolar potencyHigh (e.g., 96%) nih.govarxiv.orgnih.gov
~21Potent (e.g., 12 nM)High (e.g., 96%) nih.govnih.govnih.gov
~29Reduced potency (e.g., 292 nM)Reduced (e.g., 76%) nih.gov

Table 2: Impact of Linker Composition on PROTAC Activity

Linker Composition ExampleImpact on Ternary Complex Formation / DegradationCitation
Flexible alkyl and ether chainsFacilitates orientation and association of TBK1 and VHL; promotes ternary complex formation. arxiv.orgrsc.org
Rigid linkersCan confer stability during ternary complex formation, leading to more consistent degradation activity. arxiv.org
PEG unitsCan alter degradation profiles compared to alkyl chains; may form additional protein-ligand interactions. explorationpub.comnih.gov
Alkyl chains (hydrophobic)Can lead to poor water solubility; may be susceptible to oxidative metabolism. windows.net

Molecular Mechanisms of Tbk1 Protac 1 Mediated Degradation

Elucidation of Ternary Complex Formation with TBK1 and VHL E3 Ligase

The foundational step in the mechanism of action of Tbk1 protac 1 is the formation of a ternary complex, which consists of this compound, the target protein (TBK1), and an E3 ubiquitin ligase. nih.govresearchgate.net Research has identified that this compound utilizes the Von Hippel-Lindau (VHL) E3 ligase to mediate its effects. guidetopharmacology.orgresearchgate.net

This compound functions by inducing the proximity of TBK1 and the VHL E3 ligase, two proteins that would not typically interact. nih.govacs.org One end of the PROTAC molecule engages with TBK1, while the other end simultaneously binds to the VHL E3 ligase. guidetopharmacology.orgresearchgate.net This bridging action brings the E3 ligase into close quarters with TBK1, enabling the subsequent enzymatic transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the TBK1 protein. nih.gov The formation of this ternary complex is a prerequisite for the ubiquitination of the target substrate. nih.govprogenra.com

The stability and conformation of the ternary complex are critical for efficient degradation. A "productive" ternary complex is one that is sterically and conformationally arranged to allow the E3 ligase to effectively catalyze the ubiquitination of the target protein. unmc.edu The linker connecting the TBK1-binding and VHL-binding moieties of this compound plays a crucial role in achieving this optimal orientation. nih.gov The ability of this compound to form a stable and productive ternary complex is a key determinant of its high potency, as indicated by its half-maximal degradation concentration (DC50) of 12 nM and maximal degradation (Dmax) of 96%. acs.orgacs.org

Ubiquitin-Proteasome System (UPS) Engagement

Once the ternary complex is formed and TBK1 is ubiquitinated, the process engages the broader ubiquitin-proteasome system for the final steps of protein degradation. nih.govresearchgate.net

The VHL E3 ligase, brought into proximity by this compound, facilitates the attachment of a chain of ubiquitin molecules, known as polyubiquitination, onto lysine (B10760008) residues on the surface of the TBK1 protein. nih.govprogenra.com This polyubiquitin (B1169507) chain serves as a recognition signal for the cell's degradation machinery. nih.gov

The polyubiquitinated TBK1 is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary non-lysosomal protease. nih.govresearchgate.net The proteasome captures, unfolds, and cleaves the tagged TBK1 into small peptides, effectively eliminating it from the cell. nih.gov The degradation of TBK1 mediated by this compound can be nullified by the presence of a proteasome inhibitor, such as Carfilzomib, or by a competing VHL ligand, which confirms the essential roles of both the VHL ligase and the proteasome in this process. medchemexpress.commedchemexpress.com

Specificity of TBK1 Degradation

A remarkable feature of this compound is its high selectivity for TBK1 over other closely related kinases, such as IKKε, which shares 65% sequence homology with TBK1. guidetopharmacology.orgnih.gov Interestingly, the warhead of this compound that binds to the kinase has poor selectivity, inhibiting TBK1 and IKKε with similar potencies (IC50 values of 1.3 nM and 8.7 nM, respectively). medchemexpress.com However, when functioning as a degrader, this compound induces robust degradation of TBK1 while having no significant effect on IKKε levels, even at concentrations far exceeding its TBK1 DC50. guidetopharmacology.orgnih.govmedchemexpress.com This demonstrates that the formation of a productive ternary complex imposes an additional layer of specificity that is not present in simple enzyme inhibition, highlighting a key advantage of the PROTAC modality. nih.gov

Interactive Data Table: Potency and Selectivity of this compound

ParameterValueTarget/KinaseReference
DC5012 nMTBK1 acs.orgacs.org
Dmax96%TBK1 acs.orgacs.org
IC50 (inhibition)1.3 nMTBK1 medchemexpress.com
IC50 (inhibition)8.7 nMIKKε medchemexpress.com
Degradation EffectNo significant degradationIKKε guidetopharmacology.orgnih.govmedchemexpress.com

Selective Degradation of TBK1 over IKKε

TANK-binding kinase 1 (TBK1) and its closest homolog, IκB kinase ε (IKKε), are serine/threonine kinases with significant structural and functional similarities. nih.govresearchgate.net They share a high degree of sequence homology, with the kinase domain of TBK1 sharing 49% identity and 65% similarity with that of IKKε. nih.govresearchgate.net Despite this resemblance, researchers have successfully developed PROTACs that can distinguish between these two kinases, a feat that is often challenging for traditional small-molecule inhibitors.

A notable example is the VHL-recruiting PROTAC, TBK1 PROTAC® 3i (also referred to as compound 3i). This degrader has demonstrated potent and highly selective degradation of TBK1. acs.orgrndsystems.com In cellular assays, TBK1 PROTAC® 3i induced near-complete degradation of TBK1 with a half-maximal degradation concentration (DC50) of 12 nM and a maximum degradation (Dmax) of 96%. acs.orgrndsystems.com Crucially, it exhibited over 50-fold selectivity for TBK1, having no significant effect on the protein levels of the closely related IKKε at concentrations well above its TBK1 DC50. acs.orgrndsystems.commedchemexpress.com

This selectivity is critical for dissecting the distinct biological roles of TBK1 and IKKε and for developing targeted therapies that minimize off-target effects. nih.gov The ability of a TBK1 PROTAC to specifically eliminate TBK1 while leaving IKKε intact provides a powerful chemical tool for research and potential therapeutic applications. nih.gov For instance, a novel Cereblon-based TBK1 PROTAC, UNC6587, also showed efficient and selective elimination of TBK1 protein levels without affecting IKKε. nih.gov

In contrast, other TBK1-directed PROTACs have shown poor selectivity. For example, PROTAC TBK1 degrader-2 binds to both TBK1 and IKKε with high affinity (IC50 values of 1.3 nM and 8.7 nM, respectively). medchemexpress.com However, despite its strong binding to IKKε, this PROTAC does not induce its degradation, highlighting that binding affinity alone does not guarantee degradation and that other factors are critical for PROTAC efficacy and selectivity. medchemexpress.com

Degradation Profile of TBK1 PROTACs
CompoundTargetE3 Ligase RecruitedDC50DmaxSelectivity NotesReference
TBK1 PROTAC® 3i (compound 3i)TBK1VHL12 nM96%>50-fold selective for TBK1 over IKKε. No degradation of IKKε observed. acs.orgrndsystems.com
UNC6587TBK1CereblonNot ReportedNot ReportedEfficiently eliminated TBK1 while not affecting IKKε. nih.gov
PROTAC TBK1 degrader-2TBK1VHL15 nM96%Binds IKKε (IC50 = 8.7 nM) but does not degrade it. medchemexpress.com

Mechanisms Underlying Enhanced PROTAC Selectivity

The enhanced selectivity of PROTACs compared to traditional inhibitors stems from their unique mechanism of action, which relies on the formation of a productive ternary complex (Target-PROTAC-E3 Ligase). nih.govrsc.org Several factors contribute to this selectivity, allowing a PROTAC to preferentially degrade one protein over a closely related homolog.

Ternary Complex Cooperativity and Stability: Selectivity does not solely depend on the binary affinity between the PROTAC and its target protein. nih.gov Instead, the stability and conformation of the entire ternary complex are paramount. rsc.orgresearchgate.net Favorable protein-protein interactions between the target and the E3 ligase, induced by the PROTAC, can significantly enhance the stability of the ternary complex for the intended target but not for off-targets. rsc.orgscienceopen.com Even if a PROTAC binds to a homologous off-target, it may fail to form a stable or conformationally competent ternary complex, thus preventing ubiquitination and degradation. researchgate.net

Linker Optimization: The chemical linker connecting the target-binding ligand and the E3-recruiting ligand plays a crucial role in determining selectivity. scienceopen.com The length, rigidity, and attachment points of the linker dictate the relative orientation of the target protein and the E3 ligase within the ternary complex. rsc.orgresearchgate.net By optimizing the linker, it is possible to create a PROTAC that positions the E3 ligase for efficient ubiquitin transfer to the desired target (e.g., TBK1) but holds it in a non-productive orientation when bound to an off-target (e.g., IKKε). scienceopen.com

Exploiting Structural Differences: Although TBK1 and IKKε are highly homologous, subtle differences in their three-dimensional structures can be exploited. nih.gov The surface topology outside the active site, where the PROTAC-induced protein-protein interactions with the E3 ligase occur, can differ significantly. A PROTAC can be designed to leverage these unique surface features on TBK1 to form a stable ternary complex with the E3 ligase, an interaction that cannot be replicated with IKKε, thereby conferring degradation selectivity. nih.govrsc.org

Covalent PROTACs: The development of covalent PROTACs offers another strategy to enhance selectivity. These molecules form a stable covalent bond with the target protein, which can lead to more durable and effective targeting. scienceopen.comresearchgate.net This approach can increase selectivity for the intended target and improve degradation efficiency. scienceopen.com

Cellular and Biological Effects of Tbk1 Protac 1

Impact on TBK1 Protein Levels in Cellular Models

The primary mechanism of action for TBK1 PROTACs is the induced degradation of the TBK1 protein itself. This is achieved by forming a ternary complex between the PROTAC, TBK1, and an E3 ubiquitin ligase (commonly von Hippel-Lindau or VHL, or Cereblon or CRBN), leading to TBK1's ubiquitination and subsequent degradation by the proteasome acs.orgresearchgate.netrndsystems.comtocris.com.

The efficacy of TBK1 PROTACs in reducing TBK1 protein levels is typically characterized by dose- and time-dependent degradation profiles. These profiles quantify the compound's potency (e.g., DC50 – the concentration required for 50% degradation) and maximal degradation capacity (Dmax).

One notable example is TBK1 PROTAC® 3i, which has demonstrated potent TBK1 degradation. In cellular models, TBK1 PROTAC® 3i exhibits a DC50 of 12 nM and achieves a Dmax of 96% degradation of TBK1 acs.orgrndsystems.comtocris.com. Another investigational PROTAC, AP-PROTAC-2, has also shown the ability to degrade TBK1, achieving up to 70% degradation at a concentration of 300 nM after 16 hours of treatment rsc.orgcore.ac.uk. These findings highlight the capacity of PROTAC technology to effectively and substantially reduce target protein levels in a concentration-dependent manner.

Table 1: TBK1 PROTAC Degradation Profiles

CompoundTarget ProteinDC50 (nM)Dmax (%)NotesReferences
TBK1 PROTAC® 3iTBK11296Exhibits >50-fold selectivity for TBK1 over IKKε acs.orgrndsystems.comtocris.com
AP-PROTAC-2TBK1Not specified~70Achieved at 300 nM after 16h treatment; light-switchable potential rsc.orgcore.ac.uk
PROTAC 11TBK1Not specifiedNot specifiedMentioned in context of TBK1 degradation studies google.com
PROTAC 18TBK1Not specifiedNot specifiedCompetent intracellular TBK1 binding indicated by pIRF3 inhibition google.com

*DC50: Half-maximal degradation concentration. Dmax: Maximal degradation percentage.

Downstream Signaling Pathway Modulation

By degrading TBK1, TBK1 PROTACs can disrupt various signaling cascades that rely on TBK1's kinase activity. These pathways are critical for immune responses, cellular metabolism, and survival.

TBK1 is a key kinase involved in activating the NF-κB signaling pathway, particularly in response to certain stimuli like viral infections researchgate.netresearchgate.netnih.govfrontiersin.orgresearchgate.net. TBK1 can activate IKKβ, which in turn phosphorylates IκBα, leading to its degradation and the subsequent nuclear translocation of NF-κB mdpi.comcellsignal.com. Degrading TBK1 is therefore expected to dampen NF-κB activation. While TBK1 and IKKε are not universally required for all NF-κB activation, their role is context-dependent and can be crucial in specific signaling scenarios mdpi.com. The TAB–TAK1–IKK–NF-κB axis is also implicated in cellular responses to lysosomal damage, suggesting TBK1's involvement in broader stress responses elifesciences.org.

TBK1 is a central mediator in the activation of Interferon Regulatory Factors (IRFs), particularly IRF3 and IRF7, which are crucial transcription factors for type I interferon (IFN-I) production and innate immune responses against viruses researchgate.netnih.govresearchgate.netnih.govfrontiersin.orgnih.gov. TBK1 phosphorylates IRF3, promoting its translocation to the nucleus and subsequent induction of IFN-I genes frontiersin.orgcellsignal.comnih.gov. TBK1 PROTACs, by reducing TBK1 levels, would consequently inhibit the phosphorylation and activation of IRF3 and IRF7, thereby impairing the production of type I interferons. The phosphorylation status of IRF3 (e.g., at S386) serves as a biomarker for TBK1 activity nih.gov.

TBK1 plays a significant role in regulating autophagy, a cellular process involved in the degradation of damaged organelles and proteins. TBK1 phosphorylates several key autophagy-related proteins, including optineurin (OPTN), p62/SQSTM1, and ULK1, which are involved in cargo recruitment and autophagosome formation acs.orgnih.govmdpi.comtandfonline.comoup.com. For instance, TBK1 phosphorylates OPTN, enhancing its binding to ubiquitinated cargoes and promoting the selective autophagy of damaged mitochondria nih.govmdpi.com. It also phosphorylates p62/SQSTM1, influencing autophagy and the engulfment of mitochondria mdpi.comtandfonline.com. By degrading TBK1, TBK1 PROTACs could potentially disrupt these phosphorylation events, thereby altering the regulation of autophagy.

TBK1 has been shown to interact with and modulate the AKT-mTOR signaling pathway, which is critical for cell growth, metabolism, and survival nih.govmdpi.comnih.gov. TBK1 can directly phosphorylate mTOR at Ser2159, promoting mTOR complex 1 (mTORC1) activity, particularly in response to growth factors and innate immune agonists nih.govnih.gov. This activation of mTORC1 by TBK1 supports cell proliferation and survival nih.gov. While direct links to MYC are less explicitly detailed in the context of TBK1 PROTACs, the modulation of the AKT-mTOR pathway by TBK1 inherently connects it to broader cellular growth and proliferation control mechanisms, where MYC often plays a central role acs.org. Therefore, the degradation of TBK1 could indirectly influence pathways involving MYC by altering the AKT-mTOR signaling axis.

Implications for STING-TBK1 Axis

TBK1 plays a pivotal role in the Stimulator of Interferon Genes (STING) signaling pathway, a critical component of the innate immune response to cytosolic DNA. Upon activation by viral or bacterial nucleic acids, STING recruits TBK1, leading to TBK1-mediated phosphorylation of STING and the transcription factor IRF3. This phosphorylation cascade is essential for the dimerization of IRF3, its translocation to the nucleus, and the subsequent induction of type I interferon (IFN) and other immune-related gene expression.

TBK1 PROTAC 1, by selectively degrading TBK1, offers a means to interrogate and modulate the STING-TBK1 axis. While this compound is designed to target TBK1 itself, its impact on this axis is significant. By reducing TBK1 levels, the PROTAC can disrupt the downstream signaling events initiated by STING, including IRF3 phosphorylation and subsequent interferon production. This mechanism highlights this compound's utility as a chemical tool to investigate TBK1's function within innate immune sensing pathways. The compound's ability to selectively degrade TBK1, with a DC50 of 12 nM and high selectivity over the related kinase IKKε, underscores its precision in targeting this pathway component vulcanchem.com.

Functional Consequences in Disease-Relevant Cell Lines

The efficacy of this compound extends to its functional consequences in various disease models, particularly in cancer. Its mechanism involves recruiting the CRL2^VHL E3 ubiquitin ligase complex to TBK1, marking it for proteasomal degradation. This targeted degradation has been shown to impact cell proliferation and immune responses in specific cancer contexts.

TBK1 has emerged as a synthetic lethal target in certain cancer types, particularly those with specific genetic alterations such as VHL loss or K-Ras mutations. This compound has demonstrated significant effects on cell proliferation in these models.

In VHL-deficient clear-cell renal cell carcinoma (ccRCC), which accounts for a large proportion of kidney cancers, VHL loss leads to the hyperactivation of TBK1. This compound specifically inhibits the growth of VHL-deficient kidney cancer cells, while sparing VHL wild-type cells. Studies indicate that this compound can reduce cell viability in VHL-deficient ccRCC cell lines (e.g., 786-O, RCC4) with an IC50 in the range of 15–30 nM, whereas VHL wild-type cells exhibit a much higher IC50 (>1,000 nM). In vivo studies using orthotopic xenograft models have shown approximately 70% tumor growth inhibition following treatment with this compound. The degradation of TBK1 by the PROTAC is the mechanism underlying this observed growth defect in VHL-null cells.

Furthermore, this compound serves as a chemical tool to assess TBK1's role in mutant K-Ras cancer cells vulcanchem.com. In K-Ras mutant non-small cell lung cancer (NSCLC) cell lines, such as A549, this compound exhibits an IC50 of 45 nM for reducing cell viability. The compound induces near-complete degradation of TBK1 in both mutant K-Ras and wild-type cancer cell lines, but importantly, this degradation does not lead to a significant impact on cell proliferation in wild-type settings, highlighting context-dependent effects.

Table 1: this compound Effects on Cancer Cell Proliferation

Cancer Model TypeCell Line ExampleMetricValueReference
VHL-deficient ccRCC786-O, RCC4IC₅₀ (nM)15–30
VHL-wild-type ccRCC-IC₅₀ (nM)>1,000
K-Ras mutant NSCLCA549IC₅₀ (nM)45
VHL-deficient ccRCCOrthotopic modelTumor Growth Inhibition~70%

Beyond its direct effects on cancer cell proliferation, this compound influences cellular immune responses, particularly in the context of hepatocellular carcinoma (HCC). High expression of TBK1 in HCC has been correlated with poorer patient survival.

In preclinical models of HCC, treatment with this compound (referred to as PROTAC 3i in this context) has demonstrated immunomodulatory effects. Specifically, treatment with this compound at 50 nM for 48 hours resulted in a 60% reduction in programmed death-ligand 1 (PD-L1) expression. PD-L1 is a key immune checkpoint protein that can inhibit T cell activity. Concurrently, the treatment led to a 2.5-fold increase in tumor-infiltrating CD8+ T cells in murine models. These findings align with TBK1's known role in suppressing STING-dependent interferon production and potentially promoting T cell exhaustion markers, suggesting that TBK1 degradation may enhance anti-tumor immunity by reducing immune suppression.

Table 2: this compound Modulation of Cellular Immune Responses in HCC Models

Effect on Immune ResponseMetricValueReference
PD-L1 ExpressionReduction60%
Tumor-infiltrating CD8+ T cellsIncrease (in murine models)2.5-fold

Preclinical Efficacy and Therapeutic Potential of Tbk1 Protac 1

In Vitro Efficacy in Disease Models

A novel Cereblon-based TBK1 proteolysis targeting chimera (PROTAC) has been shown to selectively inhibit the growth of cancer cells deficient in the von Hippel-Lindau (VHL) tumor suppressor gene. nih.gov In VHL-null clear cell renal cell carcinoma (ccRCC) cells, the degradation of TBK1 resulted in a significant cell growth defect when cultured in a 3-D soft agar (B569324) environment. nih.gov Conversely, VHL wild-type (WT) cells remained largely unaffected by the PROTAC-induced degradation of TBK1. nih.gov

The PROTAC efficiently prompts the degradation of TBK1 protein in various ccRCC cell lines, including 786-O, UMRC2, and UMRC6, leading to a decrease in the protein levels of p62/SQSTM1. nih.gov This effect on p62 is crucial as TBK1's phosphorylation of p62 is essential for its stability and the proliferation of kidney cancer cells. nih.gov

Further studies with a potent VHL-recruiting TBK1 PROTAC, referred to as compound 3i or PROTAC TBK1 degrader-2 , confirmed its ability to induce near-complete degradation of TBK1 in both K-Ras mutant and wild-type cancer cell lines. bio-techne.commedchemexpress.comacs.org Despite the efficient degradation, this particular PROTAC did not show a significant impact on cell proliferation or exhibit synthetic lethality in K-Ras mutant versus wild-type cells in some assays. bio-techne.commedchemexpress.com The degrader demonstrated high potency with a DC50 (concentration for 50% maximal degradation) of 12-15 nM and achieved a maximum degradation (Dmax) of 96%. bio-techne.commedchemexpress.comacs.org It also showed over 50-fold selectivity for TBK1 compared to the closely related kinase IKKε. bio-techne.comacs.org

Interactive Table: Efficacy of Tbk1 protac 1 in Cancer Cell Lines

Cell LineCancer TypeKey Genetic FeaturePROTAC EffectFindingSource
786-OClear Cell Renal Cell Carcinoma (ccRCC)VHL-nullGrowth inhibition in 3D culture, TBK1 & p62 degradationSelectively inhibits growth of VHL-deficient cells. nih.gov nih.gov
UMRC2Clear Cell Renal Cell Carcinoma (ccRCC)VHL-nullTBK1 & p62 degradationEfficiently degrades TBK1 and its substrate p62. nih.gov nih.gov
UMRC6Clear Cell Renal Cell Carcinoma (ccRCC)VHL-nullTBK1 & p62 degradationEfficiently degrades TBK1 and its substrate p62. nih.gov nih.gov
RCC4Clear Cell Renal Cell Carcinoma (ccRCC)VHL-nullGrowth inhibition in 3D cultureConfirms selective inhibition in VHL-null context. nih.gov nih.gov
A549Lung CancerK-Ras mutantNear-complete TBK1 degradationPotent degradation but lacked synthetic lethality. medchemexpress.com medchemexpress.com
H23Lung CancerK-Ras mutantNear-complete TBK1 degradationPotent degradation but lacked synthetic lethality. medchemexpress.com medchemexpress.com
H1792Lung CancerK-Ras mutantNear-complete TBK1 degradationPotent degradation but lacked synthetic lethality. medchemexpress.com medchemexpress.com
HCC827Lung CancerK-Ras wild-typeNear-complete TBK1 degradationEffective degradation in wild-type cells. medchemexpress.com medchemexpress.com
H2110Lung CancerK-Ras wild-typeNear-complete TBK1 degradationEffective degradation in wild-type cells. medchemexpress.com medchemexpress.com
A375MelanomaBRAF V600ESensitization to TNFα/IFNγTBK1 inhibition sensitizes cells to cytokine-induced death. nih.gov nih.gov

Immortalized cell lines, such as 293T (human embryonic kidney cells), have been utilized in the characterization of TBK1 PROTACs. nih.gov These cells were used in studies to confirm that the TBK1 PROTAC efficiently degraded TBK1 in both VHL-null and VHL wild-type contexts in a similar manner, highlighting the PROTAC's specific on-target activity without inherent cellular toxicity in non-cancerous immortalized lines. nih.gov

In Vivo Efficacy in Animal Models

The therapeutic potential of targeting TBK1 has been demonstrated in in vivo animal models. nih.gov In an orthotopic xenograft model of kidney cancer, the depletion of TBK1 via genetic methods resulted in a significant blunting of tumorigenesis. nih.gov Specifically, when ccRCC cells with inducible TBK1 knockdown were implanted in mice, the expression of TBK1 hairpin molecules led to a failure of the cells to proliferate in vivo over a 10-week period. nih.gov Furthermore, ex vivo imaging of the lungs from these animals revealed that TBK1 depletion also inhibited spontaneous lung metastasis, indicating a role for TBK1 in both primary tumor growth and metastatic progression. nih.gov These findings underscore the importance of TBK1 for ccRCC tumorigenesis both in vitro and in vivo. nih.gov

The relevance of TBK1 inhibition has been extended to complex, patient-derived models. Ex vivo profiling using patient-derived organotypic tumor spheroids (PDOTS) from human melanoma tumors showed that pharmacologic inhibition of TBK1 could enhance the response to immune checkpoint blockade (ICB). nih.gov PDOTS from patients with melanoma were cultured with a TBK1 inhibitor, both with and without an anti-PD-1 antibody. nih.gov

The results demonstrated that tumors that were poorly responsive to ICB could be sensitized to treatment through the co-administration of the TBK1 inhibitor. nih.gov This sensitization effect was also observed in response to effector cytokines. nih.gov Matched patient-derived organoids (PDOs) from patients who responded exceptionally well to the combination of a TBK1 inhibitor and anti-PD-1 in the PDOTS model also showed a dramatic sensitivity to the combination of the TBK1 inhibitor and TNFα/IFNγ. nih.gov These studies, using novel patient-derived models, confirm that targeting TBK1 lowers the cytotoxic threshold to immune-mediated killing. nih.gov

Interactive Table: Efficacy of TBK1 Inhibition in Patient-Derived Models

Model TypeCancer TypeTreatmentKey FindingSource
PDOTSMelanomaTBK1 inhibitor +/- anti-PD-1Enhances response to immune checkpoint blockade. nih.gov nih.gov
PDOTSCutaneous Melanoma (anti-PD-1 refractory)TBK1 inhibitor + TNFα/IFNγSensitizes ICB-refractory tumors to cytokine-induced death. nih.gov nih.gov
PDOTSOcular MelanomaTBK1 inhibitor + TNFα/IFNγSensitizes tumors to cytokine-induced death. nih.gov nih.gov
PDOsMelanomaTBK1 inhibitor + TNFα/IFNγConfirms dramatic sensitivity in matched patient samples. nih.gov nih.gov

Implications for Overcoming Resistance Mechanisms

A significant implication of targeting TBK1 with PROTACs is the potential to overcome therapeutic resistance. nih.govnih.govfrontiersin.org Research has identified TBK1 as a candidate immune-evasion gene. nih.govnih.gov By targeting TBK1, it is possible to sensitize tumors to immune attack and overcome resistance to PD-1 blockade. nih.gov The mechanism involves lowering the threshold for cytotoxicity induced by immune effector cytokines like TNFα and IFNγ. nih.gov

PROTACs as a class of drugs offer distinct advantages for overcoming resistance. frontiersin.org Their catalytic mechanism of action can be effective against resistance driven by target protein overexpression. frontiersin.org Furthermore, by inducing degradation rather than just inhibition, PROTACs can counteract resistance mechanisms related to the scaffolding functions of a target protein or point mutations that render traditional small-molecule inhibitors ineffective. frontiersin.org Therefore, a this compound could potentially circumvent known resistance pathways by completely removing the TBK1 protein, thereby preventing its role in promoting tumor survival and immune evasion. nih.govnih.govfrontiersin.org

Addressing Inhibitor Resistance

A significant challenge in cancer therapy is the development of resistance to targeted inhibitors. TBK1 has been identified as a synthetic lethal target in certain cancer contexts, particularly those with loss of the von Hippel-Lindau (VHL) tumor suppressor gene, which is common in clear cell renal cell carcinoma (ccRCC). guidetopharmacology.orgnih.gov In these cancers, TBK1 activity is often hyperactivated. nih.gov

Traditional small molecule inhibitors of TBK1 have been explored; however, the potential for off-target effects and the development of resistance remain concerns. nih.gov PROTACs offer an alternative approach by inducing the degradation of the target protein rather than merely inhibiting its enzymatic activity. This can be particularly advantageous in overcoming resistance mechanisms that involve protein overexpression or mutations that reduce inhibitor binding. acs.org

A novel Cereblon-based TBK1 PROTAC, UNC6587, was developed to eliminate potential off-target effects associated with some inhibitors. nih.gov Studies have demonstrated that this TBK1 PROTAC efficiently degrades TBK1 protein in both VHL-null and VHL wild-type (WT) ccRCC cells. nih.gov However, the degradation of TBK1 selectively inhibited the growth of VHL-deficient kidney cancer cells, while VHL-WT cells remained largely unaffected. nih.gov This highlights the specific dependency of VHL-null tumors on TBK1 for survival and proliferation. nih.gov

Table 1: Effect of TBK1 PROTAC (UNC6587) on ccRCC Cell Growth

This table summarizes the differential effect of TBK1 degradation by the PROTAC UNC6587 on the growth of clear cell renal cell carcinoma (ccRCC) cells based on their von Hippel-Lindau (VHL) gene status, as observed in a 3-D soft agar colony growth assay.

Cell Line TypeTreatmentEffect on TBK1 Protein LevelsEffect on Cell Growth (Soft Agar)Reference
VHL-null ccRCC cellsTBK1 PROTAC (UNC6587)Efficient degradationSignificant growth defect nih.gov
VHL-WT ccRCC cellsTBK1 PROTAC (UNC6587)Efficient degradationUnaffected nih.gov

These findings suggest that a TBK1-targeting PROTAC could be an effective therapeutic strategy for tumors with VHL loss, a context where resistance to other therapies can develop. nih.gov The degradation of TBK1 removes the protein scaffold and its enzymatic function, a mechanism that can be more robust than competitive inhibition.

Enhancing Immunotherapy Responsiveness

The role of TBK1 extends beyond tumor cell-intrinsic signaling to modulating the tumor immune microenvironment. broadinstitute.orgamerigoscientific.com While TBK1 is a crucial component of the innate immune response, in the context of cancer, it can also function as an immune evasion gene. bioworld.comnih.gov Targeting TBK1 has been shown to enhance the efficacy of immune checkpoint blockade (ICB), such as anti-PD-1 therapy. bioworld.comnih.gov

Genetic deletion of TBK1 has been demonstrated to sensitize tumors to immune-mediated attack. bioworld.com Pharmacological inhibition of TBK1, including through the use of PROTACs, can replicate this effect and overcome resistance to ICB. bioworld.comnih.gov The mechanism underlying this sensitization involves lowering the threshold for tumor cell cytotoxicity induced by immune cell-derived effector cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). bioworld.comnih.gov

The use of a TBK1-targeted PROTAC, referred to as TBK1 PROTAC 3i, has been investigated in this context. tocris.com This molecule potently and selectively degrades TBK1. acs.orgtocris.com By degrading TBK1, the PROTAC primes tumor cells to undergo cell death in response to inflammatory signals from the immune system. nih.gov This enhanced sensitivity can convert a non-responsive "cold" tumor into a responsive "hot" tumor, thereby improving the outcomes of immunotherapy. wustl.edu

Table 2: Impact of TBK1 Targeting on Immunotherapy Response

This table outlines the observed effects of targeting TANK-binding kinase 1 (TBK1), either by genetic deletion or pharmacological inhibition (including with PROTACs), on the response to cancer immunotherapy, particularly immune checkpoint blockade (ICB).

InterventionModel SystemKey FindingMechanism of ActionReference
Genetic deletion of Tbk1Murine tumor models (B16 melanoma)Sensitizes tumors to anti-PD-1 therapy, leading to improved tumor shrinkage and increased survival.Lowers the cytotoxicity threshold of tumor cells to TNF-α and IFN-γ. bioworld.comnih.gov
Pharmacologic inhibition of TBK1 (including PROTACs)Murine tumor models and patient-derived organotypic tumor spheroids (PDOTS)Overcomes both intrinsic and acquired resistance to PD-1 blockade.Primes tumor cells for RIPK- and caspase-dependent cell death in response to TNF-α/IFN-γ. bioworld.comnih.gov

Advanced Research Methodologies and Future Directions in Tbk1 Protac 1 Research

Methodological Approaches for Characterizing TBK1 PROTAC Activity

Characterizing the efficacy and mechanism of TBK1-targeting PROTACs involves a suite of biochemical and cellular assays, alongside genetic manipulation techniques. These methods are crucial for validating target engagement, quantifying degradation efficiency, and understanding the underlying molecular mechanisms.

Biochemical and Cellular Assays for Degradation Assessment

Assessing PROTAC activity typically involves measuring the reduction in target protein levels after treatment. Standard techniques include Western blotting and mass spectrometry, which quantify protein abundance. More advanced methods like cellular thermal shift assays (CETSA) can detect target engagement by measuring protein stabilization upon ligand binding, while bioluminescence resonance energy transfer (BRET) assays can monitor ternary complex formation. Affinity tag pull-downs and co-immunoprecipitations are also employed to isolate and analyze protein complexes.

Specific TBK1-targeting PROTACs have demonstrated potent degradation capabilities. For instance, TBK1 PROTAC 3i has been characterized with a degradation concentration 50% (DC50) of 12 nM and a maximum degradation (Dmax) of 96% rndsystems.comtocris.comacs.org. Similarly, TBK1 PROTAC degrader-2 exhibits a DC50 of 15 nM and a Dmax of 96% medchemexpress.com. These compounds often display selectivity, with TBK1 PROTAC 3i showing over 50-fold selectivity for TBK1 compared to the related kinase IKKε rndsystems.comtocris.comguidetopharmacology.org.

Unraveling Resistance Mechanisms to TBK1 PROTACs

The development of resistance to targeted therapies is a significant hurdle in achieving durable clinical responses. While specific resistance mechanisms to TBK1 PROTACs are still an active area of investigation, general principles of PROTAC resistance can be inferred and are being explored.

One potential mechanism for resistance could involve alterations in the TBK1 protein itself or in the components of the ubiquitin-proteasome system (UPS) that PROTACs hijack. For instance, mutations in the TBK1 protein could impair its binding to the PROTAC's warhead, thereby preventing the formation of the ternary complex necessary for ubiquitination and degradation. Similarly, changes in the E3 ligase ligase (e.g., VHL or Cereblon) or other factors involved in the ubiquitination or proteasomal degradation pathway could confer resistance.

Research into other targeted therapies, such as kinase inhibitors, has shown that compensatory signaling pathways can also lead to resistance. If TBK1 inhibition or degradation leads to the activation of parallel signaling cascades that fulfill TBK1's downstream functions, cells might bypass the need for TBK1, rendering the PROTAC ineffective. For example, in chemo-resistant colorectal cancer, aberrant TBK1 activation has been linked to the type I interferon pathway, and TBK1 inhibition was found to enhance oncolytic virus efficacy by activating natural killer cell immunity, suggesting complex interplay in resistance contexts bmj.com.

Furthermore, changes in cellular uptake, efflux, or metabolism of the PROTAC molecule could also contribute to reduced efficacy and the emergence of resistance. Understanding these mechanisms will be critical for designing next-generation TBK1 PROTACs or combination therapies that can overcome resistance.

Investigation of Off-Target Effects and Selectivity Profiles

Ensuring the selectivity of PROTACs for their intended target is paramount to minimizing unintended side effects. TBK1 belongs to a family of kinases, including IKKε (also known as IKKi), which share structural and functional similarities. Therefore, achieving high selectivity for TBK1 over IKKε and other related kinases is a key challenge in TBK1 PROTAC development.

Studies have reported on the selectivity profiles of various TBK1 PROTACs. For instance, PROTAC TBK1 degrader-2 (also referred to as compound 3i in some literature) has been characterized as a potent TBK1 degrader with a DC50 of 15 nM and a maximum degradation efficiency (Dmax) of 96% medchemexpress.comtocris.com. This compound exhibits a binding affinity (Kd) of 4.6 nM for TBK1 medchemexpress.com. While it targets TBK1 effectively, it also shows activity against IKKε, with an IC50 of 8.7 nM compared to TBK1's IC50 of 1.3 nM, indicating a selectivity ratio of approximately 6.7-fold for TBK1 over IKKε medchemexpress.com. However, at concentrations significantly above its TBK1 degradation potency, it reportedly had no effect on IKKε protein levels medchemexpress.com. Another study also describes TBK1 PROTAC® 3i as having >50-fold selectivity for TBK1 over IKKε, with a DC50 of 12 nM and Dmax of 96% tocris.comacs.org. This highlights the importance of linker design and ligand selection in achieving desired selectivity.

Methodologies employed to assess selectivity include proteome-wide degradation profiling, biochemical kinase assays, and cell-based assays measuring the degradation of both the target protein (TBK1) and potential off-target proteins (e.g., IKKε) tocris.comacs.orgnih.govmdpi.com. The development of novel PROTACs, such as the Cereblon-based UNC6587 , aims to provide tools to assess TBK1's role while ensuring selectivity, as it efficiently degraded TBK1 without affecting IKKε nih.gov.

Future Avenues for Therapeutic Application Beyond Cancer

While TBK1 has been extensively studied in the context of cancer, its broader roles in innate immunity, inflammation, and neurobiology suggest significant potential for therapeutic applications in non-cancerous diseases.

Neuroinflammation and Neurodegenerative Diseases: TBK1 has been implicated in driving neuroinflammation mdpi.comresearchgate.net. Its role in regulating inflammatory signaling pathways makes it a potential target for conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis, where chronic inflammation contributes to pathogenesis. Research exploring TBK1 modulation in these contexts could lead to novel therapeutic strategies mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govacs.org.

Autoimmune and Inflammatory Diseases: TBK1 is a critical component of the innate immune response, particularly in the activation of type I interferons and NF-κB signaling mdpi.comacs.org. Dysregulation of these pathways is central to many autoimmune and inflammatory conditions. For example, specific TBK1 inhibitors have shown promise in preclinical models of autoimmune diseases like systemic lupus erythematosus nih.gov. TBK1 PROTACs could offer a more targeted approach to modulating these inflammatory pathways, potentially leading to treatments for rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders.

Viral Infections: Given TBK1's role in antiviral immunity, targeting this kinase could also be relevant for treating certain viral infections. By modulating the innate immune response, TBK1 PROTACs might enhance the host's ability to clear viral pathogens.

The development of TBK1 PROTACs offers a precise method to degrade TBK1, allowing for the dissection of its diverse cellular functions and the exploration of its therapeutic potential beyond oncology. The ongoing research into linker optimization, E3 ligase recruitment, and selectivity profiling will be crucial for translating these PROTACs into effective treatments for a range of diseases.

Compound Table:

Compound NameTargetE3 Ligase (Recruited)DC50 (nM)Dmax (%)Selectivity (TBK1:IKKε)Reference(s)
PROTAC TBK1 degrader-2TBK1VHL1596~6.7x medchemexpress.com
TBK1 PROTAC® 3iTBK1VHL1296>50x tocris.comacs.org
UNC6587TBK1CereblonNot specifiedNot specifiedNot specified nih.gov
PROTAC 44TBK1Not specified3296Not specified mdpi.com

Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein. Dmax represents the maximum degradation efficiency achieved. Selectivity is indicated as the ratio of TBK1 potency to IKKε potency.## 6. Advanced Research Methodologies and Future Directions in TBK1 PROTAC Research

The development of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful approach to eliminate disease-causing proteins. TANK-binding kinase 1 (TBK1), a key kinase involved in innate immunity and cellular processes such as cell survival, proliferation, and autophagy, has emerged as a significant target for therapeutic intervention in various diseases, including cancer. Research into TBK1 PROTACs is advancing, with a focus on understanding and overcoming challenges related to their clinical application.

Unraveling Resistance Mechanisms to TBK1 PROTACs

The development of resistance to targeted therapies is a significant hurdle in achieving durable clinical responses. While specific resistance mechanisms to TBK1 PROTACs are still an active area of investigation, general principles of PROTAC resistance can be inferred and are being explored.

One potential mechanism for resistance could involve alterations in the TBK1 protein itself or in the components of the ubiquitin-proteasome system (UPS) that PROTACs hijack. For instance, mutations in the TBK1 protein could impair its binding to the PROTAC's warhead, thereby preventing the formation of the ternary complex necessary for ubiquitination and degradation. Similarly, changes in the E3 ligase (e.g., VHL or Cereblon) or other factors involved in the ubiquitination or proteasomal degradation pathway could confer resistance.

Research into other targeted therapies, such as kinase inhibitors, has shown that compensatory signaling pathways can also lead to resistance. If TBK1 inhibition or degradation leads to the activation of parallel signaling cascades that fulfill TBK1's downstream functions, cells might bypass the need for TBK1, rendering the PROTAC ineffective. For example, in chemo-resistant colorectal cancer, aberrant TBK1 activation has been linked to the type I interferon pathway, and TBK1 inhibition was found to enhance oncolytic virus efficacy by activating natural killer cell immunity, suggesting complex interplay in resistance contexts bmj.com.

Furthermore, changes in cellular uptake, efflux, or metabolism of the PROTAC molecule could also contribute to reduced efficacy and the emergence of resistance. Understanding these mechanisms will be critical for designing next-generation TBK1 PROTACs or combination therapies that can overcome resistance.

Investigation of Off-Target Effects and Selectivity Profiles

Ensuring the selectivity of PROTACs for their intended target is paramount to minimizing unintended side effects. TBK1 belongs to a family of kinases, including IKKε (also known as IKKi), which share structural and functional similarities. Therefore, achieving high selectivity for TBK1 over IKKε and other related kinases is a key challenge in TBK1 PROTAC development.

Studies have reported on the selectivity profiles of various TBK1 PROTACs. For instance, PROTAC TBK1 degrader-2 (also referred to as compound 3i in some literature) has been characterized as a potent TBK1 degrader with a DC50 of 15 nM and a maximum degradation efficiency (Dmax) of 96% medchemexpress.comtocris.com. This compound exhibits a binding affinity (Kd) of 4.6 nM for TBK1 medchemexpress.com. While it targets TBK1 effectively, it also shows activity against IKKε, with an IC50 of 8.7 nM compared to TBK1's IC50 of 1.3 nM, indicating a selectivity ratio of approximately 6.7-fold for TBK1 over IKKε medchemexpress.com. However, at concentrations significantly above its TBK1 degradation potency, it reportedly had no effect on IKKε protein levels medchemexpress.com. Another study also describes TBK1 PROTAC® 3i as having >50-fold selectivity for TBK1 over IKKε, with a DC50 of 12 nM and Dmax of 96% tocris.comacs.org. This highlights the importance of linker design and ligand selection in achieving desired selectivity.

Methodologies employed to assess selectivity include proteome-wide degradation profiling, biochemical kinase assays, and cell-based assays measuring the degradation of both the target protein (TBK1) and potential off-target proteins (e.g., IKKε) tocris.comacs.orgnih.govmdpi.com. The development of novel PROTACs, such as the Cereblon-based UNC6587 , aims to provide tools to assess TBK1's role while ensuring selectivity, as it efficiently degraded TBK1 without affecting IKKε nih.gov.

Future Avenues for Therapeutic Application Beyond Cancer

While TBK1 has been extensively studied in the context of cancer, its broader roles in innate immunity, inflammation, and neurobiology suggest significant potential for therapeutic applications in non-cancerous diseases.

Neuroinflammation and Neurodegenerative Diseases: TBK1 has been implicated in driving neuroinflammation mdpi.comresearchgate.net. Its role in regulating inflammatory signaling pathways makes it a potential target for conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis, where chronic inflammation contributes to pathogenesis. Research exploring TBK1 modulation in these contexts could lead to novel therapeutic strategies mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govacs.org.

Autoimmune and Inflammatory Diseases: TBK1 is a critical component of the innate immune response, particularly in the activation of type I interferons and NF-κB signaling mdpi.comacs.org. Dysregulation of these pathways is central to many autoimmune and inflammatory conditions. For example, specific TBK1 inhibitors have shown promise in preclinical models of autoimmune diseases like systemic lupus erythematosus nih.gov. TBK1 PROTACs could offer a more targeted approach to modulating these inflammatory pathways, potentially leading to treatments for rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders.

Viral Infections: Given TBK1's role in antiviral immunity, targeting this kinase could also be relevant for treating certain viral infections. By modulating the innate immune response, TBK1 PROTACs might enhance the host's ability to clear viral pathogens.

The development of TBK1 PROTACs offers a precise method to degrade TBK1, allowing for the dissection of its diverse cellular functions and the exploration of its therapeutic potential beyond oncology. The ongoing research into linker optimization, E3 ligase recruitment, and selectivity profiling will be crucial for translating these PROTACs into effective treatments for a range of diseases.

Q & A

Q. What is the mechanism by which TBK1 PROTAC 1 induces selective degradation of TBK1?

this compound operates via a proteolysis-targeting chimera (PROTAC) mechanism, linking a TBK1-binding ligand to an E3 ubiquitin ligase (e.g., VHL) via a flexible linker. This ternary complex recruits the E3 ligase to TBK1, promoting its ubiquitination and subsequent proteasomal degradation. Unlike traditional inhibitors, PROTACs act catalytically, enabling sustained target depletion. Structural studies highlight the importance of linker attachment points (e.g., the para-position of the pyrimidine-2-aminophenyl group in the TBK1 ligand) and ternary complex stability for degradation efficiency .

Q. Which in vitro assays are essential for quantifying this compound degradation efficacy?

Key assays include:

  • DC50 (half-maximal degradation concentration) : Determined via Western blot or cellular thermal shift assays (CETSA) in TBK1-expressing cell lines (e.g., 22Rv1 cancer cells). For PROTAC 3i (a TBK1-targeting PROTAC), DC50 = 12 nM with Dmax (maximal degradation) of 96% .
  • Selectivity profiling : Comparative analysis of TBK1 vs. structurally related kinases (e.g., IKKe) using kinase inhibition assays (IC50) and degradation specificity screens .

Q. How does this compound retain inhibitory activity while inducing degradation?

this compound’s TBK1-binding moiety maintains inhibitory activity (IC50 = 1.3 nM for TBK1; 8.7 nM for IKKe), but degradation selectivity arises from ternary complex formation. Only TBK1 forms a stable complex with the PROTAC and E3 ligase, ensuring selective ubiquitination despite overlapping inhibitor affinities .

Advanced Research Questions

Q. Why does this compound exhibit higher degradation selectivity than its parent inhibitor?

While the parent inhibitor shows poor selectivity (TBK1 IC50 = 1.3 nM vs. IKKe IC50 = 8.7 nM), PROTAC-mediated degradation requires ternary complex formation. Structural studies reveal that IKKe fails to form a stable PROTAC-E3 ligase complex due to divergent binding pocket geometry. This highlights that degradation selectivity depends on ternary complex compatibility, not binary binding affinity alone .

Q. How does linker length and composition impact this compound’s degradation efficiency?

  • Linker length : PROTACs with ≤12-atom linkers fail to induce degradation, while 15–29-atom linkers achieve robust activity. Optimal degradation (DC50 = 12 nM) occurs with a 15-atom alkyl-ether linker, balancing flexibility and steric constraints .
  • Attachment points : Cocrystal structures identify the TBK1 ligand’s pyrimidine-2-aminophenyl group and VHL’s LHS acetyl group as critical tethering sites. Modifications here reduce binding affinity and degradation efficacy .

Q. How can researchers resolve contradictions between this compound’s inhibitor activity and degradation selectivity?

Despite inhibiting IKKe (IC50 = 8.7 nM), this compound does not degrade it. This discrepancy arises because IKKe cannot form a productive ternary complex with the PROTAC and E3 ligase. Researchers should:

  • Compare ternary complex stability using biophysical assays (e.g., surface plasmon resonance).
  • Validate degradation specificity in IKKe-overexpressing cell lines .

Q. What methodological insights from BET protein-targeting PROTACs apply to this compound optimization?

Lessons include:

  • Negative cooperativity : Improved binary binding (e.g., 10-fold higher BET inhibitor affinity) does not always enhance degradation potency if ternary complex cooperativity is unfavorable .
  • Linker symmetry : Asymmetric linkers (e.g., PEG3 in MZP-54) can narrow activity windows, suggesting balanced linker design is critical for TBK1 PROTACs .

Data Contradiction Analysis

Q. How to interpret conflicting data on this compound’s DC50 values across studies?

Discrepancies (e.g., DC50 = 12 nM in PROTAC 3i vs. 15 nM in PROTAC TBK1 degrader-2) may stem from:

  • Cell line variability : Differences in E3 ligase expression or proteasome activity.
  • Assay conditions : Varying incubation times or compound stability in cellular models. Standardization using isogenic cell lines and time-course experiments is recommended .

Methodological Recommendations

Q. What structural biology tools are critical for optimizing this compound?

  • Cocrystallography : Resolve ternary complex structures to identify key protein-PROTAC interactions (e.g., VHL-TBK1 interface).
  • SAR-guided optimization : Systematically vary linker length, TBK1 ligand substituents (e.g., Br/Cl at the pyrimidine 5-position), and E3 ligase binders to refine DC50 and Dmax.

Q. How to validate TBK1 degradation in vivo for preclinical studies?

  • Xenograft models : Monitor tumor size reduction in TBK1-dependent cancers (e.g., KRAS-mutant models) post-PROTAC treatment.
  • Pharmacodynamic markers : Quantify TBK1 protein levels in tumor biopsies via immunohistochemistry or mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.